molecular formula C24H30N6O9 B13777921 1,3,5-Triazine-2,4,6-triyltris(((methoxymethyl)imino)methylene) trimethacrylate CAS No. 94108-95-9

1,3,5-Triazine-2,4,6-triyltris(((methoxymethyl)imino)methylene) trimethacrylate

Cat. No.: B13777921
CAS No.: 94108-95-9
M. Wt: 546.5 g/mol
InChI Key: RCROTKXRUVKMML-MJRQROIBSA-N
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Description

1,3,5-Triazine-2,4,6-triyltris[[(methoxymethyl)imino]methylene]trimethacrylate is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4,6-triyltris[[(methoxymethyl)imino]methylene]trimethacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted triazine derivatives .

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4,6-triyltris[[(methoxymethyl)imino]methylene]trimethacrylate involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, influencing various biochemical pathways . Additionally, its ability to undergo substitution reactions allows it to modify biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Triazine-2,4,6-triyltris[[(methoxymethyl)imino]methylene]trimethacrylate is unique due to its specific functional groups, which impart distinct chemical and physical properties. Its ability to form polymers with enhanced properties makes it particularly valuable in materials science and polymer chemistry .

Properties

CAS No.

94108-95-9

Molecular Formula

C24H30N6O9

Molecular Weight

546.5 g/mol

IUPAC Name

(E,4E)-4-[4,6-bis[(E)-C-[(E)-2-carboxyprop-1-enyl]-N-(methoxymethyl)carbonimidoyl]-1,3,5-triazin-2-yl]-4-(methoxymethylimino)-2-methylbut-2-enoic acid

InChI

InChI=1S/C24H30N6O9/c1-13(22(31)32)7-16(25-10-37-4)19-28-20(17(26-11-38-5)8-14(2)23(33)34)30-21(29-19)18(27-12-39-6)9-15(3)24(35)36/h7-9H,10-12H2,1-6H3,(H,31,32)(H,33,34)(H,35,36)/b13-7+,14-8+,15-9+,25-16+,26-17+,27-18+

InChI Key

RCROTKXRUVKMML-MJRQROIBSA-N

Isomeric SMILES

C/C(=C\C(=N/COC)\C1=NC(=NC(=N1)/C(=N/COC)/C=C(/C(=O)O)\C)/C(=N/COC)/C=C(/C(=O)O)\C)/C(=O)O

Canonical SMILES

CC(=CC(=NCOC)C1=NC(=NC(=N1)C(=NCOC)C=C(C)C(=O)O)C(=NCOC)C=C(C)C(=O)O)C(=O)O

Origin of Product

United States

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